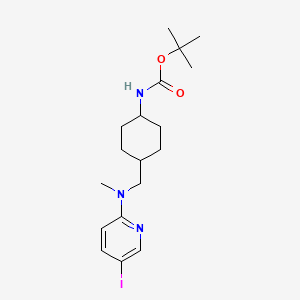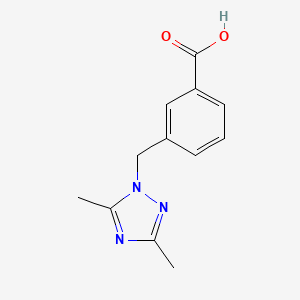
3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms This structure is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a benzyl halide derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as copper or palladium, can also enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.
科学的研究の応用
3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring structure but lacks the benzoic acid moiety.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid or 4-hydroxybenzoic acid, which have different substituents on the benzene ring.
Uniqueness
3-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)benzoic acid is unique due to the combination of the triazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H13N3O2/c1-8-13-9(2)15(14-8)7-10-4-3-5-11(6-10)12(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
InChIキー |
QSXUSDUKQVUKEY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)CC2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



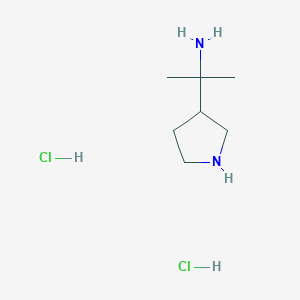
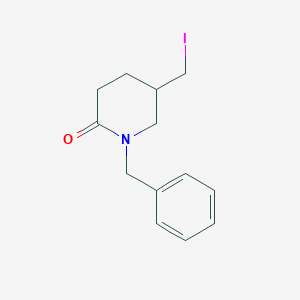
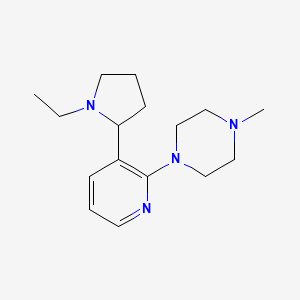
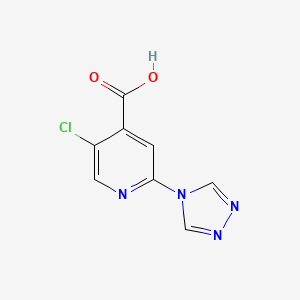
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)
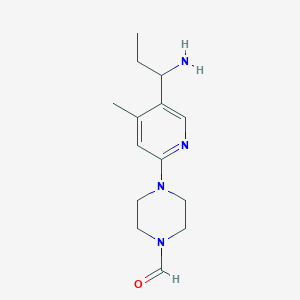

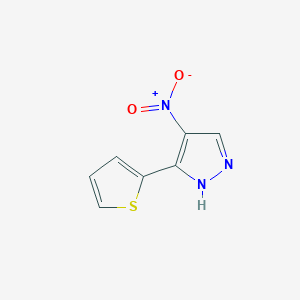
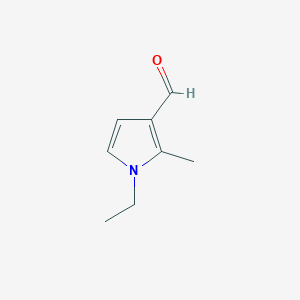
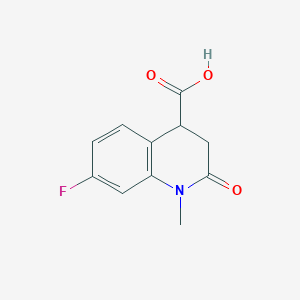
![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
